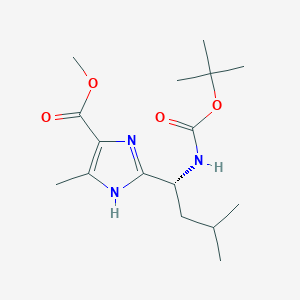
methyl 2-((1R)-1-((tert-butoxycarbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains a tert-butoxycarbonyl (Boc) group , which is commonly used in organic synthesis as a protecting group for amines . The Boc group is known for its stability and can be removed under mild acidic conditions .
Chemical Reactions Analysis
The Boc group can be removed under acidic conditions to reveal the amine . The ester group can undergo hydrolysis in the presence of a base or an acid to form a carboxylic acid and an alcohol.Applications De Recherche Scientifique
Role in Renin Inhibition
This compound is involved in the synthesis of renin inhibitory peptides. It acts as a suitably protected carboxylic acid useful as an intermediate for the preparation of peptides that inhibit human plasma renin, suggesting its potential in the design of treatments for hypertension and related cardiovascular diseases (Thaisrivongs et al., 1987).
Applications in HIV-1 Protease Inhibition
Another application is in the development of HIV-1 protease inhibitors. A derivative of this compound, featuring an imidazole-derived peptide bond replacement, has shown potent inhibition of HIV-1 protease, demonstrating its significance in antiretroviral therapy development (Abdel-Meguid et al., 1994).
Use in Catalytic Aminocarbonylation
It has also found use in catalytic aminocarbonylation reactions. This area of research focuses on the development of new methods for the synthesis of carboxamides, highlighting its importance in the field of organic synthesis and potential applications in pharmaceuticals (Müller et al., 2005).
Contribution to Radiopharmaceutical Development
In radiopharmaceutical development, derivatives of this compound have been explored for their potential in labeling bioactive molecules, offering a pathway for creating diagnostic and therapeutic agents, particularly in the context of cancer and neurological disorders (Mundwiler et al., 2004).
Synthesis of Biologically Active Compounds
This compound facilitates the synthesis of biologically active compounds, including chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives. These derivatives are key building blocks for a variety of pharmaceuticals, showcasing the compound's versatility in drug development (Kubo et al., 1997).
Exploration in Glyoxal-Peroxynitrite Systems
Research into the glyoxal-peroxynitrite system has revealed its role in the formation of singlet oxygen, a critical species in various biological and chemical processes. This highlights the compound's relevance in studies related to oxidative stress and its implications for health and disease (Massari et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-methyl-2-[(1R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-1H-imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4/c1-9(2)8-11(18-15(21)23-16(4,5)6)13-17-10(3)12(19-13)14(20)22-7/h9,11H,8H2,1-7H3,(H,17,19)(H,18,21)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDDKCHOCYVFFE-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C(CC(C)C)NC(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N1)[C@@H](CC(C)C)NC(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((1R)-1-((tert-butoxycarbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2682695.png)
![5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B2682700.png)
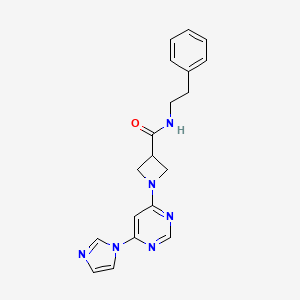
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2682703.png)

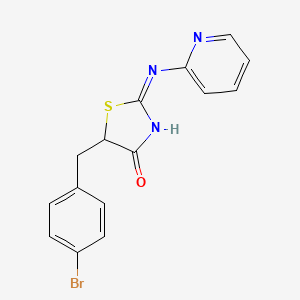
![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2682708.png)
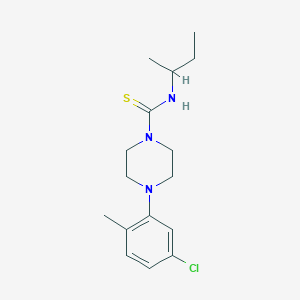
![N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2682710.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2682713.png)
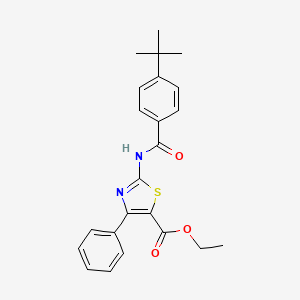
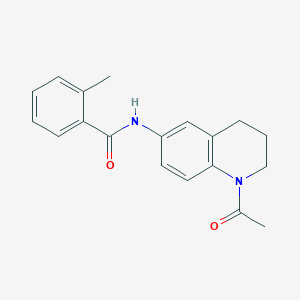
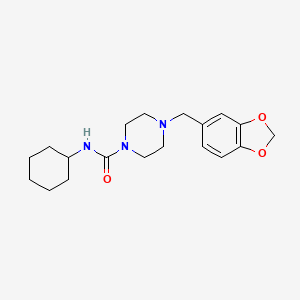
![N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2682718.png)